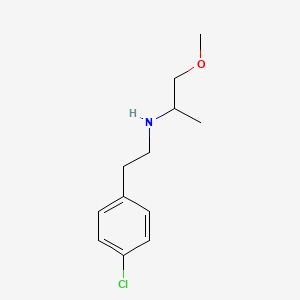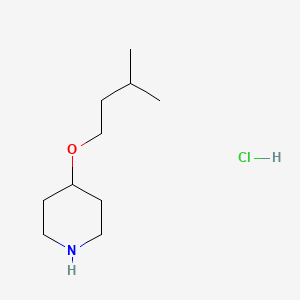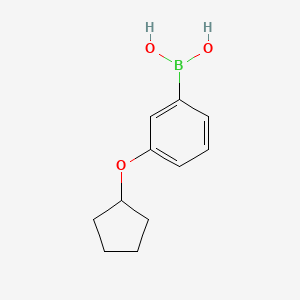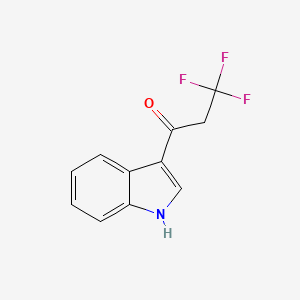 2-(4-Clorofenil)etilamina CAS No. 1249246-14-7"
>
2-(4-Clorofenil)etilamina CAS No. 1249246-14-7"
>
2-(4-Clorofenil)etilamina
Descripción general
Descripción
[2-(4-Chlorophenyl)ethyl](1-methoxypropan-2-yl)amine is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Chlorophenyl)ethyl](1-methoxypropan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Chlorophenyl)ethyl](1-methoxypropan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Se ha informado que los derivados del indol exhiben potentes propiedades antivirales. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra la influenza A y otros virus . Las características estructurales de la 2-(4-Clorofenil)etilamina podrían modificarse para mejorar su afinidad hacia las proteínas virales, lo que podría conducir al desarrollo de nuevos fármacos antivirales.
Propiedades Antiinflamatorias
La actividad antiinflamatoria de los derivados del indol los convierte en candidatos para el tratamiento de enfermedades inflamatorias. Al modular las vías inflamatorias clave, estos compuestos pueden ayudar a reducir la inflamación y los síntomas asociados en diversas afecciones .
Potencial Anticancerígeno
Los compuestos del indol se han estudiado por sus efectos anticancerígenos. Pueden interactuar con las vías de las células cancerosas, lo que lleva a la apoptosis o al arresto del ciclo celular. La investigación sobre los mecanismos anticancerígenos específicos de la 2-(4-Clorofenil)etilamina podría descubrir nuevas opciones terapéuticas para el tratamiento del cáncer .
Actividad Anti-VIH
Algunos derivados del indol han demostrado actividad contra el VIH al inhibir la replicación del virus en las células infectadas. La exploración de la 2-(4-Clorofenil)etilamina en este contexto podría conducir a nuevos tratamientos para el VIH/SIDA .
Efectos Antioxidantes
Las propiedades antioxidantes de los derivados del indol son beneficiosas para combatir el estrés oxidativo, que está implicado en diversas enfermedades. Investigar la capacidad antioxidante de la 2-(4-Clorofenil)etilamina puede proporcionar información sobre sus efectos protectores contra el daño oxidativo .
Actividades Antimicrobianas y Antituberculosas
Los derivados del indol son conocidos por poseer actividades antimicrobianas y antituberculosas, lo que los hace útiles en la lucha contra las infecciones bacterianas, incluidas las cepas resistentes a los fármacos. El potencial de la 2-(4-Clorofenil)etilamina como agente antimicrobiano justifica una mayor investigación .
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of 2-(4-Chlorophenyl)ethylamine is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the compound’s chemical structure and the nature of its targets .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the nature of the compound’s targets and the specific biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)ethylamine. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
2-(4-Chlorophenyl)ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tyrosinase, an enzyme involved in melanin synthesis . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to interact with specific enzymes makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 2-(4-Chlorophenyl)ethylamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(4-Chlorophenyl)ethylamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions and subsequent changes in enzyme activity or gene expression are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)ethylamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and activity over time.
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biological systems.
Metabolic Pathways
2-(4-Chlorophenyl)ethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical processes . The effects on metabolic flux and metabolite levels are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Chlorophenyl)ethylamine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)ethylamine is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-10(9-15-2)14-8-7-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUFRNZKFBHPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)

![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)
![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)

![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)




